Cas no 4972-49-0 (1,2-Dipyridin-4-ylethane-1,2-diol)
1,2-Dipyridin-4-ylethane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediol,1,2-di-4-pyridinyl-, (1R,2S)-rel-
- meso-alpha,beta-Di(4-pyridyl) Glycol
- 3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- ,&beta
- 3-Epiuzarigenin
- A,5
- A,8xi,9xi)-3,14-dihydroxycard-20(22)-enolide
- meso-1,2-Bis(4-pyridyl) Glycol
- meso-1,2-Di(4-pyridyl)-1,2-ethanediol
- Meso-α,β-Di(4-pyridyl) Glycol
- meso-1,2-Di(4-pyridyl) Glycol
- 1,2-dipyridin-4-ylethane-1,2-diol
- 1,2-Di-4-pyridinyl-1,2-ethanediol
- 1,2-Di(pyridin-4-yl)ethane-1,2-diol
- 1,2-Ethanediol, 1,2-di-4-pyridinyl-
- trans-1,2-Di(pyridin-4-yl)ethane-1,2-diol
- 1,2-Di(4-pyridinyl)-1,2-ethanediol
- 1,2-Di(4-pyridyl)ethanediol
- NSC26025
- Bis-(4-pyridyl)-glykol
- Oprea1_416569
- DHKSJSQSVHHBPH-UHFFFAOYSA-N
- 1,2-bis(4-pyridyl)-glycol
- Meso-1,2-bis(4-pyridyl)glycol
- MFCD00023627
- (1R,2S)-1,2-BIS(PYRIDIN-4-YL)ETHANE-1,2-DIOL
- (1R,2S)-1,2-dipyridin-4-ylethane-1,2-diol
- D89747
- SCHEMBL20710609
- (1R,2S)-1,2-di(pyridin-4-yl)ethane-1,2-diol
- A-di(4-Pyridyl) glycol
- AKOS027326919
- CS-0453002
- meso-alpha,beta-Di(4-pyridyl)Glycol
- A,
- 4972-49-0
- meso-
- AS-65001
- 1,2-Dipyridin-4-ylethane-1,2-diol
-
- MDL: MFCD00023627
- Inchi: 1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H
- InChI Key: DHKSJSQSVHHBPH-UHFFFAOYSA-N
- SMILES: O([H])C([H])(C1C([H])=C([H])N=C([H])C=1[H])C([H])(C1C([H])=C([H])N=C([H])C=1[H])O[H]
Computed Properties
- Exact Mass: 374.24600
- Monoisotopic Mass: 216.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 66.2
Experimental Properties
- Color/Form: Uncertain
- PSA: 66.76000
- LogP: 3.60430
- Solubility: Uncertain
1,2-Dipyridin-4-ylethane-1,2-diol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 36/37/38
- Risk Phrases:R36/37/38
1,2-Dipyridin-4-ylethane-1,2-diol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-Dipyridin-4-ylethane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0936-5g |
1,2-Dipyridin-4-ylethane-1,2-diol |
4972-49-0 | 98.0%(LC&T) | 5g |
¥975.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M250A-5g |
1,2-Dipyridin-4-ylethane-1,2-diol |
4972-49-0 | 98% | 5g |
599CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M250A-25g |
1,2-Dipyridin-4-ylethane-1,2-diol |
4972-49-0 | 98% | 25g |
2070CNY | 2021-05-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D859356-1g |
meso-alpha,beta-Di(4-pyridyl) Glycol |
4972-49-0 | 98% | 1g |
¥399.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D859356-5g |
meso-alpha,beta-Di(4-pyridyl) Glycol |
4972-49-0 | 98% | 5g |
¥1,858.00 | 2022-01-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0936-5G |
meso-α,β-Di(4-pyridyl) Glycol |
4972-49-0 | >98.0%(T)(HPLC) | 5g |
¥1025.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158242-1g |
1,2-Dipyridin-4-ylethane-1,2-diol |
4972-49-0 | >98.0%(HPLC)(T) | 1g |
¥411.90 | 2023-09-02 | |
| Alichem | A029189125-25g |
Trans-1,2-di(pyridin-4-yl)ethane-1,2-diol |
4972-49-0 | 95% | 25g |
$482.78 | 2023-09-01 | |
| eNovation Chemicals LLC | D387673-5g |
meso-,-Di(4-pyridyl) glycol |
4972-49-0 | 97% | 5g |
$260 | 2024-05-24 | |
| eNovation Chemicals LLC | D387673-10g |
meso-,-Di(4-pyridyl) glycol |
4972-49-0 | 97% | 10g |
$380 | 2024-05-24 |
1,2-Dipyridin-4-ylethane-1,2-diol Related Literature
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1. Photo-induced variation of magnetism in coordination polymers with ligand-based electron transferYan-Lei Lu,Wen-Long Lan,Wei Shi,Qiong-Hua Jin,Peng Cheng Dalton Trans. 2021 50 13124
-
Dian Zhao,Kuangli Yu,Xue Han,Yabing He,Banglin Chen Chem. Commun. 2022 58 747
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Dian Zhao,Kuangli Yu,Xue Han,Yabing He,Banglin Chen Chem. Commun. 2022 58 747
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Kanchana P. Samarakoon,Mohammad S. Yazdanparast,Victor W. Day,Tendai Gadzikwa Mol. Syst. Des. Eng. 2020 5 804
-
Feng Xie,Hao Wang,Jing Li J. Mater. Chem. A 2023 11 12425
Additional information on 1,2-Dipyridin-4-ylethane-1,2-diol
Professional Introduction to 1,2-Dipyridin-4-ylethane-1,2-diol (CAS No. 4972-49-0)
1,2-Dipyridin-4-ylethane-1,2-diol, a compound with the chemical formula C14H10N2O2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its dual pyridine ring system linked by an ethane bridge, with hydroxyl groups at both ends of the bridge. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active agents.
The CAS number 4972-49-0 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and retrieval. Its molecular structure, featuring two pyridine rings and two hydroxyl functionalities, positions it as a valuable building block in medicinal chemistry. The compound’s ability to participate in hydrogen bonding and its solubility in polar organic solvents further enhance its utility in synthetic protocols.
In recent years, 1,2-Dipyridin-4-ylethane-1,2-diol has garnered attention for its potential applications in the development of novel therapeutic agents. The pyridine moiety is particularly relevant due to its prevalence in many bioactive molecules, where it often serves as a pharmacophore. Research has demonstrated that pyridine-based compounds can interact with biological targets such as enzymes and receptors, modulating various physiological processes.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The dual pyridine rings in 1,2-Dipyridin-4-ylethane-1,2-diol provide multiple sites for interaction with kinase active sites, making it an attractive scaffold for inhibitor development.
Recent studies have highlighted the compound’s utility in the synthesis of small-molecule probes for studying protein-protein interactions. These interactions are fundamental to many cellular processes and are often difficult to modulate directly. By incorporating 1,2-Dipyridin-4-ylethane-1,2-diol into probe molecules, researchers can design tools that specifically target and disrupt these interactions. This approach has been particularly useful in elucidating complex signaling networks and identifying potential drug targets.
The hydroxyl groups at the ends of the ethane bridge provide additional opportunities for chemical modification. These groups can be used to introduce various functional moieties such as amines or carboxylic acids, further expanding the compound’s synthetic utility. For instance, amine-functionalized derivatives can be coupled with carboxylic acid groups using standard coupling reagents like EDC/NHS or HATU/PyBOP to form amide bonds. This strategy is widely used in drug discovery to create peptidomimetics and other complex molecules.
The solubility profile of 1,2-Dipyridin-4-ylethane-1,2-diol also makes it suitable for use in solution-phase organic synthesis. Its ability to dissolve in common organic solvents such as DMSO, DMF, and acetonitrile facilitates its use in high-throughput screening assays and automated synthesis platforms. These attributes are particularly valuable in industrial settings where efficiency and reproducibility are paramount.
In conclusion, 1,2-Dipyridin-4-ylethane-1,2-diol (CAS No. 4972-49-0) represents a promising scaffold for the development of novel pharmaceuticals. Its unique structural features—comprising dual pyridine rings and hydroxyl functionalities—make it a versatile intermediate for synthetic chemists working on kinase inhibitors and other bioactive molecules. As research continues to uncover new applications for this compound, 1,2-Dipyridin-4-ylethane-1,2-diol is likely to play an increasingly important role in drug discovery and development.
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